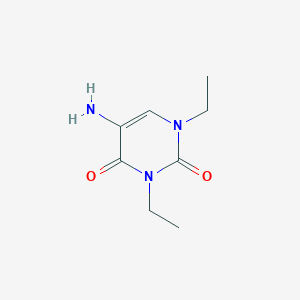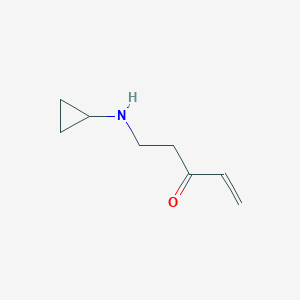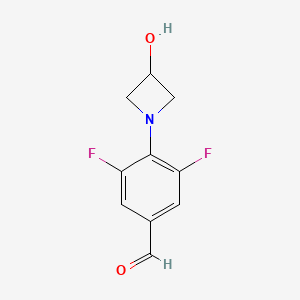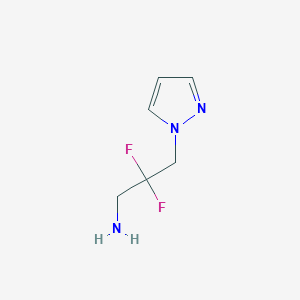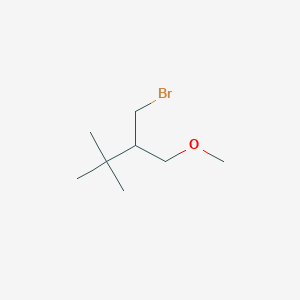
(1R)-1-(4-butylphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(4-Butylphenyl)ethan-1-amine is an organic compound characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-Butylphenyl)ethan-1-amine typically involves a multi-step process. One common method includes the reaction of 1-(4-butylphenyl)ethanone with 2-hydroxybenzylamine in toluene at 110°C for 72 hours. This is followed by treatment with hydrogen chloride in tetrahydrofuran and water at room temperature for 24 hours, yielding the desired product with an overall yield of 47% .
Industrial Production Methods: While specific industrial production methods for (1R)-1-(4-Butylphenyl)ethan-1-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: (1R)-1-(4-Butylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
(1R)-1-(4-Butylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R)-1-(4-Butylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(1R)-1-(4-Methylphenyl)ethan-1-amine: Similar structure but with a methyl group instead of a butyl group.
(1R)-1-(4-Ethylphenyl)ethan-1-amine: Similar structure but with an ethyl group instead of a butyl group.
(1R)-1-(4-Propylphenyl)ethan-1-amine: Similar structure but with a propyl group instead of a butyl group.
Uniqueness: (1R)-1-(4-Butylphenyl)ethan-1-amine is unique due to the presence of the butyl group, which can influence its chemical reactivity, biological activity, and physical properties compared to its methyl, ethyl, and propyl analogs.
Propriétés
Formule moléculaire |
C12H19N |
|---|---|
Poids moléculaire |
177.29 g/mol |
Nom IUPAC |
(1R)-1-(4-butylphenyl)ethanamine |
InChI |
InChI=1S/C12H19N/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10H,3-5,13H2,1-2H3/t10-/m1/s1 |
Clé InChI |
RBWVBFNOIKOLSE-SNVBAGLBSA-N |
SMILES isomérique |
CCCCC1=CC=C(C=C1)[C@@H](C)N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


